Superior 5-HT3 Receptor Binding Affinity: 7-Fold Increase Over Ondansetron
5-HT3 antagonist 3 (cilansetron) demonstrates a 7-fold higher binding affinity for the 5-HT3 receptor compared to the first-generation clinical antagonist ondansetron. This enhancement is attributed to the annelated 1,7-indole scaffold, which provides a favorable hydrophobic interaction area with the receptor [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.19 nM |
| Comparator Or Baseline | Ondansetron: Ki = 1.33 nM (calculated based on 7-fold difference stated in source) |
| Quantified Difference | 7-fold higher affinity |
| Conditions | Radioligand binding assay using rat brain cortical membranes |
Why This Matters
This higher affinity allows for the use of lower compound concentrations to achieve complete receptor occupancy, reducing the risk of off-target effects and conserving valuable compound in dose-response studies.
- [1] van Wijngaarden I, Hamminga D, van Hes R, Standaar PJ, Tipker J, Tulp MT, Mol F, Olivier B, de Jonge A. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. J Med Chem. 1993 Nov 12;36(23):3693-9. View Source
